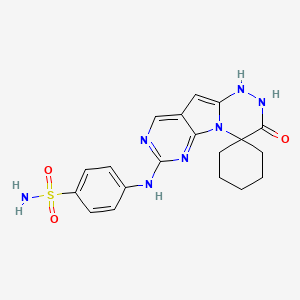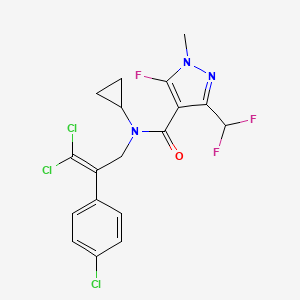
Sdh-IN-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sdh-IN-7: is a potent inhibitor of succinate dehydrogenase, an enzyme that plays a crucial role in both the tricarboxylic acid cycle and the electron transport chain within mitochondria. This compound has shown significant fungicidal properties and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sdh-IN-7 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The exact methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions: Sdh-IN-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a succinate dehydrogenase inhibitor .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, these products include modified versions of the compound that retain its inhibitory properties .
Scientific Research Applications
Sdh-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in studies involving succinate dehydrogenase inhibitors
Biology: Employed in research on mitochondrial function and metabolic pathways
Medicine: Investigated for its potential therapeutic applications in diseases related to mitochondrial dysfunction
Industry: Utilized in the development of fungicides and other agricultural chemicals
Mechanism of Action
Sdh-IN-7 exerts its effects by inhibiting succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and the electron transport chain. This inhibition disrupts the normal function of mitochondria, leading to reduced energy production and increased oxidative stress .
Comparison with Similar Compounds
Flutolanil: Another succinate dehydrogenase inhibitor used as a fungicide.
Boscalid: A fungicide that inhibits succinate dehydrogenase and is used in agriculture.
Penthiopyrad: A broad-spectrum fungicide that targets succinate dehydrogenase.
Uniqueness: Sdh-IN-7 is unique due to its high potency and specificity for succinate dehydrogenase, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C18H15Cl3F3N3O |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
N-cyclopropyl-N-[3,3-dichloro-2-(4-chlorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15Cl3F3N3O/c1-26-17(24)13(14(25-26)16(22)23)18(28)27(11-6-7-11)8-12(15(20)21)9-2-4-10(19)5-3-9/h2-5,11,16H,6-8H2,1H3 |
InChI Key |
FKMQOWOZZJNFDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=CC=C(C=C2)Cl)C3CC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


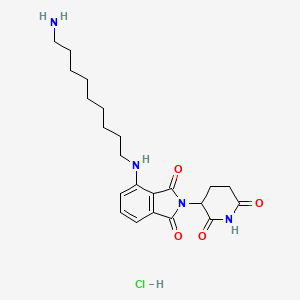
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)
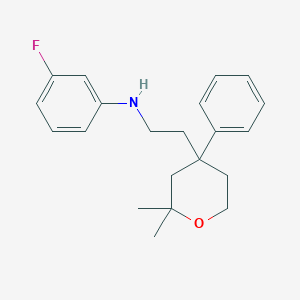
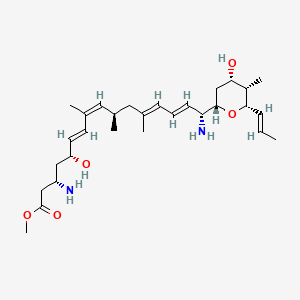

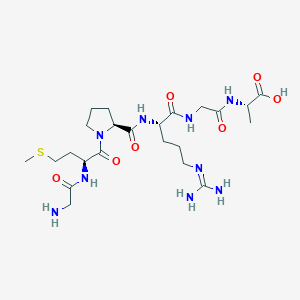
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
